5-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]-2,4-dimethyl-1,2,4-triazol-3-one;hydrochloride
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Overview
Description
5-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]-2,4-dimethyl-1,2,4-triazol-3-one;hydrochloride is a chemical compound with a complex structure that includes a cyclopentyl ring, an aminomethyl group, and a triazolone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]-2,4-dimethyl-1,2,4-triazol-3-one;hydrochloride typically involves multiple stepsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards .
Chemical Reactions Analysis
Types of Reactions
5-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]-2,4-dimethyl-1,2,4-triazol-3-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
5-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]-2,4-dimethyl-1,2,4-triazol-3-one;hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]-2,4-dimethyl-1,2,4-triazol-3-one;hydrochloride involves its interaction with specific molecular targets. The aminomethyl group and the triazolone moiety play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
- rac-3-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
- rac-3-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride
Uniqueness
5-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]-2,4-dimethyl-1,2,4-triazol-3-one;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C10H19ClN4O2 |
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Molecular Weight |
262.74 g/mol |
IUPAC Name |
5-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]-2,4-dimethyl-1,2,4-triazol-3-one;hydrochloride |
InChI |
InChI=1S/C10H18N4O2.ClH/c1-13-9(12-14(2)10(13)16)6-3-7(5-11)8(15)4-6;/h6-8,15H,3-5,11H2,1-2H3;1H/t6-,7+,8+;/m1./s1 |
InChI Key |
KCZBEVBDSPHVPA-MWDCIYOWSA-N |
Isomeric SMILES |
CN1C(=NN(C1=O)C)[C@@H]2C[C@H]([C@H](C2)O)CN.Cl |
Canonical SMILES |
CN1C(=NN(C1=O)C)C2CC(C(C2)O)CN.Cl |
Origin of Product |
United States |
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